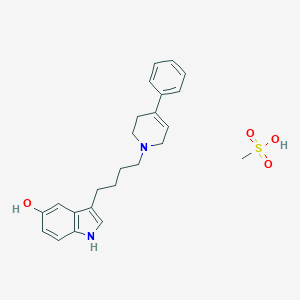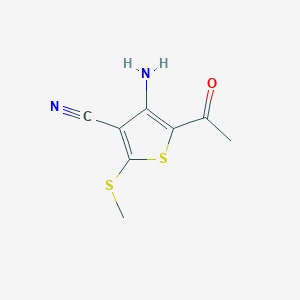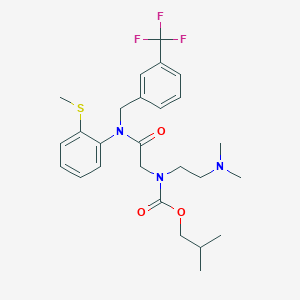
N-(2-丁炔基)邻苯二甲酰亚胺
描述
N-(2-Butynyl)phthalimide is an organic compound with the molecular formula C12H9NO2. It is also known as 1-Phthalimido-2-butyne. This compound is characterized by the presence of a phthalimide group attached to a butynyl chain. It is a solid at room temperature and has a melting point of 219-223°C .
科学研究应用
N-(2-Butynyl)phthalimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential antifungal and antibacterial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of polymers and dyes.
作用机制
Target of Action
N-(2-Butynyl)phthalimide, also known as 4-Phthalimido-2-butyne, is a compound that has been studied for its potential antifungal and anti-biofilm properties . The primary targets of this compound are the Candida species, a ubiquitous pathogenic fungal genus responsible for causing candidiasis .
Mode of Action
The compound interacts with its targets by inhibiting the formation of biofilms and hyphal growth, which are key virulence factors of Candida species . It has been found that N-butylphthalimide (NBP), a derivative of N-(2-Butynyl)phthalimide, can inhibit biofilm formation at sub-inhibitory concentrations .
Biochemical Pathways
It has been observed that the compound significantly downregulates the expression of important hyphal- and biofilm-associated genes, such as ece1, hwp1, and ume6 . These genes are crucial for the morphogenesis and virulence of Candida species.
Result of Action
The result of N-(2-Butynyl)phthalimide’s action is the inhibition of biofilm formation and hyphal growth in Candida species . This leads to a reduction in the virulence of these pathogens, potentially making them more susceptible to treatment.
生化分析
Biochemical Properties
N-(2-Butynyl)phthalimide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dicobalt octacarbonyl, forming stable complexes like [Co2(CO)6(µ-phthalimidoCH2C≡CMe)] Additionally, N-(2-Butynyl)phthalimide has been studied for its antifungal properties, where it interacts with fungal enzymes and proteins, inhibiting their activity and preventing biofilm formation .
Cellular Effects
N-(2-Butynyl)phthalimide exhibits various effects on cellular processes. It has been observed to inhibit the growth and viability of Candida species, including Candida albicans and Candida parapsilosis . This compound disrupts cell signaling pathways associated with hyphal formation and biofilm development, leading to altered gene expression and reduced virulence. Furthermore, N-(2-Butynyl)phthalimide has shown potential in inhibiting the growth of other pathogens, such as Staphylococcus aureus and Escherichia coli, by interfering with their cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of N-(2-Butynyl)phthalimide involves its interaction with biomolecules at the molecular level. This compound forms stable complexes with metal carbonyls, such as dicobalt octacarbonyl, through coordination with the butynyl group . These complexes exhibit unique structural properties that contribute to their catalytic activity. Additionally, N-(2-Butynyl)phthalimide inhibits enzyme activity by binding to the active sites of target enzymes, preventing substrate binding and subsequent catalytic reactions . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Butynyl)phthalimide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have indicated that N-(2-Butynyl)phthalimide can have sustained effects on cellular processes, including prolonged inhibition of biofilm formation and enzyme activity .
Dosage Effects in Animal Models
The effects of N-(2-Butynyl)phthalimide in animal models vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits fungal growth and biofilm formation without causing significant toxicity . At higher doses, N-(2-Butynyl)phthalimide may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-(2-Butynyl)phthalimide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may exhibit different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of N-(2-Butynyl)phthalimide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in target tissues . Additionally, binding to cellular proteins may affect its localization and distribution, influencing its biological activity and efficacy.
Subcellular Localization
N-(2-Butynyl)phthalimide exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biological effects, contributing to its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Butynyl)phthalimide can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with 2-butynylamine. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(2-Butynyl)phthalimide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(2-Butynyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the phthalimide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
- N-Propargylphthalimide
- N-(3-Butynyl)phthalimide
- N-(4-Pentynyl)phthalimide
- N-(5-Hexynyl)phthalimide
Uniqueness
N-(2-Butynyl)phthalimide is unique due to its specific butynyl chain length and the presence of the phthalimide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-but-2-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPWPECHFWIYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429050 | |
| Record name | N-(2-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113439-83-1 | |
| Record name | N-(2-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Butynyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-Butynyl)phthalimide interact with dicobalt octacarbonyl, and what is the structure of the resulting compound?
A1: N-(2-Butynyl)phthalimide (1-Phthalimido-2-butyne) acts as a bidentate ligand, coordinating with dicobalt octacarbonyl ([Co2(CO)8]) through its alkyne group. [] This interaction results in the displacement of two carbonyl ligands from the dicobalt center, forming a tetrahedrane-type cluster compound named (µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. [] The structure of this compound has been confirmed by single-crystal X-ray diffraction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)





![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)




![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)


